8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules . This particular compound features a fluorine atom, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This could include the use of continuous flow reactors to improve efficiency and yield. Additionally, the use of microwave irradiation has been shown to reduce reaction times significantly .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have significant biological activities .
Scientific Research Applications
8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, which are crucial in various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-phenylindole: Lacks the fluorine atom and has different biological activities.
2-(phenylacetyl)indole: Similar structure but without the tetrahydro modification.
8-fluoroindole: Contains the fluorine atom but lacks the phenylacetyl group.
Uniqueness
8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the combination of its fluorine atom, phenylacetyl group, and tetrahydroindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C19H17FN2O |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C19H17FN2O/c20-14-6-7-17-15(11-14)16-12-22(9-8-18(16)21-17)19(23)10-13-4-2-1-3-5-13/h1-7,11,21H,8-10,12H2 |
InChI Key |
QYXUVPBCWSXXEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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